Physical Property Comparison: Boiling Point and Density of 1-(1-Bromoethyl)-4-tert-butylbenzene vs. Aryl Bromide and Primary Benzyl Bromide Analogs
The physical properties of 1-(1-bromoethyl)-4-tert-butylbenzene, as a secondary benzylic bromide, are intermediate between its lighter aryl bromide analog and heavier primary benzyl bromide analog, but its boiling point is notably higher. Compared to 1-bromo-4-tert-butylbenzene, the target compound has a predicted boiling point of 264.2±9.0 °C , which is significantly higher than the 231.5 °C reported for the aryl bromide [1]. Its predicted density of 1.2±0.1 g/cm³ is comparable to the aryl bromide (1.229 g/mL) and the primary benzyl bromide (1.236 g/mL) . This higher boiling point, coupled with a similar density, is a key differentiator for purification and handling.
| Evidence Dimension | Boiling Point at Atmospheric Pressure |
|---|---|
| Target Compound Data | 264.2±9.0 °C at 760 mmHg |
| Comparator Or Baseline | 1-Bromo-4-tert-butylbenzene: 231.5 °C at 760 mmHg; 4-tert-Butylbenzyl bromide: 133 °C at 17 Torr (reported pressure) |
| Quantified Difference | +32.7 °C higher than the aryl bromide analog; boiling point at a much lower pressure for the benzyl bromide analog makes direct comparison difficult, indicating lower volatility. |
| Conditions | Predicted values based on ACD/Labs Percepta Platform - PhysChem Module |
Why This Matters
The higher boiling point directly informs distillation strategies and indicates a lower vapor pressure, which is critical for safe handling, storage, and selection of appropriate reaction vessels and purification equipment during scale-up.
- [1] CAS Common Chemistry. (n.d.). 1-Bromo-4-tert-butylbenzene (CAS RN 3972-65-4). American Chemical Society. View Source
